Yttrium(III) trifluoroacetate hydrate

Thermal Analysis Precursor Chemistry YBaCuO Superconductors

Select Yttrium(III) trifluoroacetate hydrate for applications where precursor decomposition pathway directly dictates final material performance. Unlike yttrium acetate or nitrate, this TFA-ligated salt undergoes a sharp, exothermic one-stage decomposition at 267 °C to YF₃—bypassing stable barium carbonate phases that plague non-fluorinated precursors during YBCO superconducting film fabrication. Its water insolubility enables stable non-aqueous coating solutions for uniform CSD of YSZ and Y₂O₃ films at reduced thermal budgets. Also a key component in patented ternary catalysts for high-MW aliphatic polycarbonate synthesis with simple filtration-based catalyst removal. When reproducibility in epitaxial oxide films or fluoride-derived materials is non-negotiable, this is the precursor that delivers defined decomposition chemistry.

Molecular Formula C6H5F9O7Y
Molecular Weight 448.99 g/mol
Cat. No. B8252609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(III) trifluoroacetate hydrate
Molecular FormulaC6H5F9O7Y
Molecular Weight448.99 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Y]
InChIInChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2;
InChIKeyRTYFWTAMUWPTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium(III) Trifluoroacetate Hydrate: A Fluorinated Yttrium Precursor for Advanced Ceramic and Superconducting Thin Films


Yttrium(III) trifluoroacetate hydrate (Y(CF₃COO)₃·nH₂O) is a metal-organic yttrium salt belonging to the class of fluorinated carboxylate precursors . Characterized by trifluoroacetate (TFA) ligands coordinated to a Y³⁺ center, this compound is distinguished by its ability to undergo controlled thermal decomposition to yield YF₃, Y₂O₃, and intermediate yttrium oxyfluoride phases [1]. Unlike non-fluorinated analogs, the TFA ligand imparts specific reactivity that facilitates the formation of dense, epitaxial YBa₂Cu₃O₇₋ₓ superconducting films and yttria-stabilized zirconia (YSZ) coatings via chemical solution deposition and metal-organic decomposition routes [2]. Its utility as a precursor in materials science is underpinned by its defined decomposition pathway and low water solubility, which are critical parameters for reproducible thin film processing [3].

Why Yttrium(III) Trifluoroacetate Hydrate Cannot Be Simply Substituted with Other Yttrium Carboxylates or Inorganic Salts


Yttrium precursors exhibit distinct thermal decomposition behaviors and solubilities that directly govern the phase purity, morphology, and performance of the final ceramic or superconducting material [1]. Substituting yttrium trifluoroacetate hydrate with a common alternative like yttrium acetate or yttrium nitrate hexahydrate alters the chemical trajectory during processing. For instance, yttrium acetate decomposes endothermically over a broad range (350–900 °C), often leading to carbonate intermediates, whereas the TFA salt undergoes a sharp, exothermic one-stage decomposition at 267 °C to directly form YF₃ [2][3]. This fluoride intermediate is essential for the controlled release of HF and the subsequent nucleation of epitaxial YBa₂Cu₃O₇₋ₓ films; a mechanism not available to non-fluorinated precursors [4]. Furthermore, the water-insoluble nature of Y(TFA)₃·nH₂O contrasts sharply with the high aqueous solubility of Y(NO₃)₃·6H₂O (2304 g/L), dictating different solvent systems and coating methodologies . These quantitative disparities in decomposition pathway, thermal event temperature, and solubility render simple interchange of yttrium precursors non-viable for applications demanding precise microstructural control.

Quantitative Evidence for Selecting Yttrium(III) Trifluoroacetate Hydrate Over Alternative Yttrium Precursors


Exothermic One-Stage Decomposition to YF₃ at 267 °C vs. Broad Endothermic Decomposition of Yttrium Acetate (350–900 °C)

Yttrium(III) trifluoroacetate hydrate decomposes via a sharp, exothermic one-stage process at 267 °C to directly form YF₃, as established by high-resolution thermogravimetry and differential scanning calorimetry [1]. In contrast, yttrium acetate undergoes a broad, endothermic decomposition over a temperature range of 350–900 °C, involving the formation of carbonate intermediates [2]. This stark difference in thermal behavior is critical for processes requiring a defined, low-temperature fluoride intermediate.

Thermal Analysis Precursor Chemistry YBaCuO Superconductors

Enhanced Thin Film Decomposition: Lower Temperature Formation of Yttria vs. Bulk Powder

When processed as a thin film, yttrium trifluoroacetate hydrate exhibits accelerated decomposition kinetics compared to the bulk powder. Thermoanalytical studies demonstrate that yttria (Y₂O₃) and all intermediate phases, except YF₃, form at significantly lower temperatures in thin films than in the corresponding powder precursor [1]. This is a direct, head-to-head comparison of the same compound in different physical forms, highlighting the material's unique behavior in a processing-relevant geometry.

Thin Film Processing Chemical Solution Deposition Yttria Coatings

Water Insolubility vs. High Solubility of Yttrium Nitrate Hexahydrate (2304 g/L)

Yttrium(III) trifluoroacetate hydrate is classified as insoluble in water . This property stands in stark contrast to yttrium nitrate hexahydrate, a common alternative yttrium source, which exhibits a high water solubility of 2304 g/L at 20 °C . This fundamental difference in solubility profile dictates the choice of solvent systems for solution-based processing and influences the precursor's behavior during coating and drying steps.

Solubility Precursor Formulation Coating Solutions

Catalyst Support Enabling Higher Molecular Weight Polycarbonate (>100,000 Da) vs. Conventional Rare Earth Catalysts

In a patented ternary composite catalyst system, the inclusion of yttrium trifluoroacetate (in combination with diethylzinc and chitin) yields a polycarbonate with an average molecular weight exceeding 100,000 Da and an ester chain content above 90% [1]. This performance is contrasted with conventional rare earth ternary catalysts, which leave residues in the polymer that necessitate post-polymerization washing with hydrochloric acid. The Y(TFA)₃-based catalyst, however, is easily removed by simple filtration, resulting in a polymer with lower metal contamination [1].

Polymer Catalysis CO₂ Copolymerization Green Chemistry

Key Application Scenarios for Yttrium(III) Trifluoroacetate Hydrate Based on Verified Differentiation


Precursor for Epitaxial Growth of High-Temperature YBa₂Cu₃O₇₋ₓ Superconducting Thin Films

The exothermic, one-stage decomposition to YF₃ at 267 °C [1] is a critical enabler for the metal-organic decomposition (MOD) route to high-Jc YBa₂Cu₃O₇₋ₓ (YBCO) superconducting films. This fluoride intermediate prevents the formation of stable barium carbonate phases that plague non-fluorinated precursors, allowing for the controlled nucleation of epitaxial YBCO [2]. The water insolubility of the precursor also facilitates the use of stable, non-aqueous coating solutions, ensuring uniform film deposition.

Chemical Solution Deposition of Yttria and Yttria-Stabilized Zirconia (YSZ) Thin Films at Reduced Temperatures

The accelerated decomposition kinetics observed for yttrium trifluoroacetate thin films, where yttria forms at significantly lower temperatures compared to bulk powder [3], makes this precursor particularly suitable for chemical solution deposition (CSD) of Y₂O₃ and YSZ coatings. This property allows for a reduction in the overall thermal budget, minimizing thermal stress on temperature-sensitive substrates and mitigating undesirable interfacial reactions during the fabrication of solid oxide fuel cells, thermal barrier coatings, and optical films.

Synthesis of High-Molecular-Weight Aliphatic Polycarbonates via Clean Catalyst Systems

In the field of green polymer chemistry, yttrium trifluoroacetate serves as a key component in a patented ternary catalyst for the copolymerization of CO₂ and epoxides. This system produces aliphatic polycarbonates with molecular weights exceeding 100,000 Da and an ester chain content above 90% [4]. Crucially, the catalyst is removed by simple filtration, in contrast to conventional catalysts that require acid washing, yielding a polymer with lower metal contamination. This provides a quantifiable process advantage for the synthesis of biodegradable and high-value polymers.

Yttrium Source for Fluoride-Based Optical and Laser Materials

The direct thermal decomposition to YF₃ at 267 °C [1] positions Y(TFA)₃·nH₂O as a convenient precursor for the synthesis of yttrium fluoride (YF₃) and yttrium oxyfluoride (YOF) materials. These fluoride compounds are of interest for optical coatings, laser host materials, and components in fluoride glass fibers. The lower decomposition temperature and well-defined pathway provide a reproducible route to these functional fluorides without the need for harsh fluorinating agents.

Quote Request

Request a Quote for Yttrium(III) trifluoroacetate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.